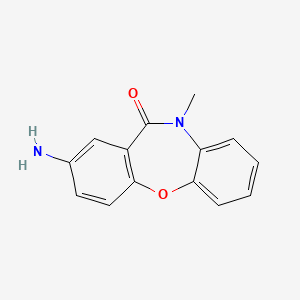

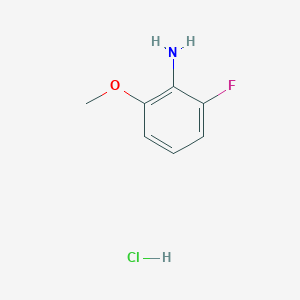

2-Fluoro-6-methoxyaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-methoxyaniline hydrochloride is a compound that can be inferred to have a structure related to the compounds discussed in the provided papers. While the papers do not directly address 2-fluoro-6-methoxyaniline hydrochloride, they do provide insights into similar halogenated anilines and their properties. The compound likely possesses a benzene ring substituted with a fluoro group at the second position and a methoxy group at the sixth position, with an additional amino group that is likely protonated to form the hydrochloride salt.

Synthesis Analysis

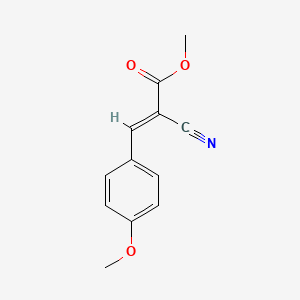

The synthesis of related compounds involves the formation of C-C bonds and the introduction of halogen atoms into the aromatic ring. For instance, the synthesis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile involves the reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base and a catalytic amount of tert-butylammonium bromide . This suggests that a similar approach could be used for synthesizing 2-fluoro-6-methoxyaniline hydrochloride, starting with appropriate halogenated aniline and methoxy precursors.

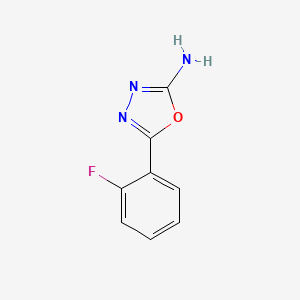

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions. The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, for example, shows classical N–H···Hal hydrogen bonds and halogen···halogen interactions . These interactions are crucial for the stability and packing of the crystals. The molecular structure of 2-fluoro-6-methoxyaniline hydrochloride would similarly be influenced by these interactions, particularly the hydrogen bonding of the protonated amino group with the chloride ion.

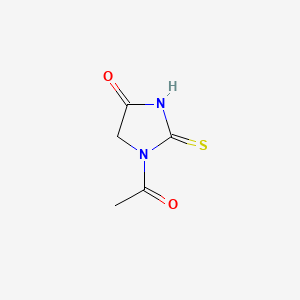

Chemical Reactions Analysis

Halogenated anilines can undergo various organic transformations, including deprotonation and alkylation reactions . The presence of a fluorine atom in such compounds is significant in medicinal chemistry, as it can be involved in the construction of bioactive heterocycles. The reactivity of 2-fluoro-6-methoxyaniline hydrochloride would be expected to be influenced by the electron-withdrawing effects of the fluoro group and the electron-donating effects of the methoxy group, which could affect its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical properties of halogenated anilines, such as melting points, can be determined through synthesis and recrystallization techniques . The chemical properties are largely dictated by the substituents on the benzene ring. For example, the presence of a methoxy group can increase the electron density on the ring, making it more nucleophilic, while the fluoro group can increase the acidity of the amino hydrogen. The hydrochloride salt form of 2-fluoro-6-methoxyaniline would be expected to be more soluble in water compared to its free base due to the ionic nature of the compound.

Applications De Recherche Scientifique

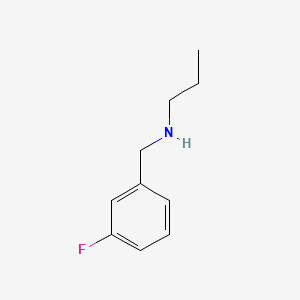

1. Organic Synthesis and Chemical Reactions

2-Fluoro-6-methoxyaniline hydrochloride is used in various organic syntheses and chemical reactions. For example, its derivatives are involved in Ullmann methoxylation processes, contributing to the synthesis of diverse chemical compounds. These processes often involve protection and deprotection of nitrogen groups, replacement reactions where halogens like fluorine are substituted by oxygen, and the creation of aromatic amines (Ragan et al., 2003).

2. Synthesis of Medicinal Compounds

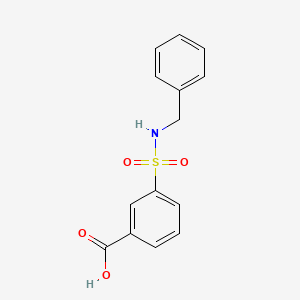

Compounds derived from 2-fluoro-6-methoxyaniline hydrochloride are used in the synthesis of various medicinal compounds. For instance, derivatives have been studied for their antimicrobial properties, such as inhibiting the growth of Mycobacterium tuberculosis. Structural features like small hydrophobic substituents and specific electronic properties are important for their bioactivity (Braendvang & Gundersen, 2007).

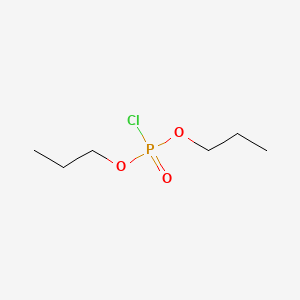

3. Material Science Applications

In the field of material science, derivatives of 2-fluoro-6-methoxyaniline hydrochloride contribute to the development of new materials. They are involved in forming banded structures through intermolecular hydrogen bonds and π-π interactions. These materials show potential in various applications, including water-soluble compounds and anti-inflammatory activity (Sun et al., 2019).

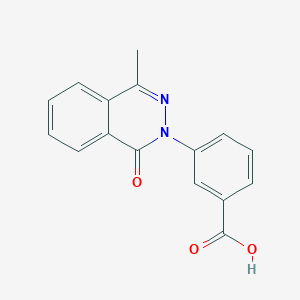

4. Investigation of Chemical Properties

2-Fluoro-6-methoxyaniline hydrochloride and its derivatives are used in research to understand various chemical properties, such as hydrogen bonding and UV/Vis—near-IR electron charge transfer. This research enhances the understanding of conducting polymers and their properties, which is crucial for developing advanced materials (Gruger et al., 1994).

Safety And Hazards

The safety and hazards associated with 2-Fluoro-6-methoxyaniline are indicated by the signal word "Warning" . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-fluoro-6-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNMOPTWPLODQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332619 |

Source

|

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxyaniline hydrochloride | |

CAS RN |

1049790-78-4 |

Source

|

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)